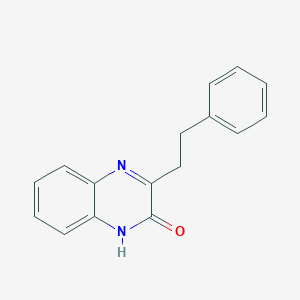

3-(2-phenylethyl)-1H-quinoxalin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-phenylethyl)-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c19-16-15(11-10-12-6-2-1-3-7-12)17-13-8-4-5-9-14(13)18-16/h1-9H,10-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWXFMCRVGXYKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24841191 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Reactivity and Chemical Transformations of 3 2 Phenylethyl 1h Quinoxalin 2 One and Quinoxalinone Derivatives

Chemical Reactivity of the Phenylethyl Side Chain

The phenylethyl side chain at the C3 position of the quinoxalinone ring possesses distinct reactive sites. The methylene (B1212753) group adjacent to the quinoxalinone core (the α-position) is particularly susceptible to deprotonation due to the electron-withdrawing nature of the heterocyclic system.

Research on analogous 3-alkyl-1H-quinoxalin-2-ones has demonstrated that the α-protons of the alkyl side chain can be removed by a strong base, such as n-butyllithium, to form a carbanion. researchgate.net This nucleophilic intermediate can then react with a variety of electrophiles, allowing for the introduction of new functional groups. For example, the lithiated species of 3-methyl- and 3-ethyl-1H-quinoxalin-2-one have been successfully reacted with aldehydes and ketones to yield the corresponding β-hydroxyalkyl derivatives. researchgate.net

By analogy, treating 3-(2-phenylethyl)-1H-quinoxalin-2-one with a strong base would generate an anion at the benzylic position, which could then be alkylated, acylated, or undergo condensation reactions. For instance, condensation of related 1,3-dimethyl-2(1H)-quinoxalinone with aromatic aldehydes proceeds at the C3-methyl group to furnish 3-styryl derivatives. oup.commdpi.com

Another potential reaction pathway involves the phenyl group of the side chain. While the quinoxalinone ring itself is the more reactive site for many transformations, the phenyl group can undergo typical electrophilic aromatic substitution reactions, although this generally requires harsh conditions and the directing effects of any substituents on the phenyl ring would need to be considered.

Reactions Involving the Quinoxalinone Heterocyclic Core

The quinoxalinone core is rich in functionality, offering multiple sites for chemical modification. The most common transformations involve functionalization at the C3-position and the N1-position of the lactam.

Direct C3–H functionalization of quinoxalin-2-ones is a widely explored area, enabling the introduction of various substituents without pre-functionalization. chim.itrsc.org These reactions often proceed via radical or oxidative pathways. Methods have been developed for C3-alkylation, arylation, acylation, amination, sulfenylation, and phosphonation. rsc.orgacs.org For example, visible light-induced protocols can achieve C3-alkylation using ethers or alkyl iodides as the alkyl source. chim.it

The nitrogen atom at the N1 position can be readily alkylated or acylated. mdpi.com Reaction of 3-methyl-2(1H)quinoxalinone with alkyl halides in the presence of a base like potassium carbonate leads to the corresponding 1-substituted derivatives. oup.com Similarly, treatment with dimethyl sulfate (B86663) or ethyl chloroacetate (B1199739) results in N-methylation or N-ethoxycarbonylmethylation, respectively. mdpi.com

The following table summarizes common reactions at the quinoxalinone core:

| Reaction Type | Position | Reagents/Conditions | Product Type |

| N-Alkylation | N1 | Alkyl halide, K₂CO₃ | 1-Alkyl-quinoxalinone |

| N-Acylation | N1 | Acyl chloride, base | 1-Acyl-quinoxalinone |

| C3-H Alkylation | C3 | Alkenes, Peroxides, Visible light | 3-Alkyl-quinoxalinone |

| C3-H Arylation | C3 | Arylhydrazines, Photocatalyst | 3-Aryl-quinoxalinone |

| C3-H Amination | C3 | Aliphatic amines, Visible light | 3-Amino-quinoxalinone |

Lithiation and Subsequent Electrophilic Reactions of the Quinoxalinone Ring

Organolithium reagents are powerful tools for the functionalization of quinoxalinones. rsc.org Treatment of 3-alkyl-1H-quinoxalin-2-ones with two equivalents of n-butyllithium at low temperatures results in a double deprotonation event, forming a dilithio species. researchgate.net The first equivalent of base deprotonates the N1-amide proton, while the second removes a proton from the α-carbon of the C3-alkyl side chain.

This highly reactive dilithio intermediate readily attacks a range of electrophiles, leading to the formation of new C-C bonds at the side chain. This strategy provides a versatile method for elaborating the C3-substituent. researchgate.net

Table of Electrophilic Quench Reactions of Dilithiated 3-Alkyl-1H-quinoxalin-2-ones researchgate.net

| 3-Alkyl-1H-quinoxalin-2-one | Electrophile (E) | Product Structure | Yield (%) |

| 3-Methyl | Benzaldehyde | 3-(2-Hydroxy-2-phenylethyl)-1H-quinoxalin-2-one | 77 |

| 3-Methyl | Benzophenone | 3-(2-Hydroxy-2,2-diphenylethyl)-1H-quinoxalin-2-one | 83 |

| 3-Methyl | Cyclohexanone | 3-(2-(1-Hydroxycyclohexyl)ethyl)-1H-quinoxalin-2-one | 78 |

| 3-Ethyl | Benzaldehyde | 3-(1-Benzoyl-ethyl)-1H-quinoxalin-2-one | 81 |

This methodology highlights a robust approach to creating complex quinoxalinone derivatives by leveraging the acidity of both the N-H and α-C-H protons. researchgate.net

Oxidative and Reductive Transformations of the Quinoxalinone System

The quinoxalinone system can undergo both oxidative and reductive transformations, depending on the reagents and conditions employed. The heterocyclic ring is generally resistant to oxidation, though side chains can be oxidized. pharmacophorejournal.com However, the quinoxalinone moiety itself can act as a photocatalyst in oxidative reactions. For instance, a combination of quinoxalinone and a Lewis acid like B(C₆F₅)₃·H₂O can photocatalytically mediate the aerobic oxidation of alcohols and thiols. acs.org Furthermore, visible-light-induced reactions can lead to the direct C-H hydroxylation of the quinoxalinone ring at the C3 position using air as the oxidant. nih.gov

Oxidation of the related dihydroquinoxalinone scaffold is a common method to synthesize quinoxalinones. researchgate.net This aromatization can be achieved using various oxidizing agents.

The reduction of the quinoxalinone system can also be accomplished. Catalytic hydrogenation or treatment with other reducing agents can lead to the saturation of the pyrazine (B50134) ring, yielding tetrahydroquinoxaline derivatives. acs.org The specific outcome of the reduction depends on the catalyst and reaction conditions. For example, iron-catalyzed transfer hydrogenation processes have been utilized in one-pot syntheses of quinoxalines where a nitro group is reduced in situ. nih.gov

Tandem Cyclization and Heteroannulation Reactions of Quinoxalinones

Tandem reactions, where multiple bond-forming events occur in a single pot, provide an efficient pathway to complex fused heterocyclic systems based on the quinoxalinone scaffold. mdpi.com These reactions often exploit the reactivity of both the N-H group and the C3-position.

A notable example involves the C3-alkylation of quinoxalinone followed by an intramolecular cyclization. This strategy has been used to construct novel fused aziridino-quinoxalinone heterocycles through sequential C-C and C-N bond formation. acs.org Multi-component reactions are also a powerful tool. For instance, a three-component reaction of quinoxalin-2(1H)-ones, an alkene, and an azide (B81097) source can lead to β-azidoalkylated quinoxalinones through a radical cascade process. mdpi.com Another approach involves the tandem nitrosation and cyclization of N-aryl cyanoacetamides to directly construct the quinoxalin-2-one ring system. nih.gov

These tandem and heteroannulation strategies are highly valuable for rapidly building molecular complexity and accessing diverse libraries of quinoxalinone-based compounds for various applications. mdpi.comacs.org

Structure Activity Relationship Sar Studies of 3 2 Phenylethyl 1h Quinoxalin 2 One Analogues

Correlation of Structural Modifications with Modulated Biological Responses

The biological activity of quinoxalin-2-one derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic and benzene (B151609) rings. nih.govacs.org Modifications can affect the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. lumenlearning.comlibretexts.org

The C3 position of the quinoxalin-2-one core is a frequent site for chemical derivatization, and the substituent at this position plays a critical role in determining the compound's biological and pharmacological activities. nih.gov The introduction of various functional groups at C3 has led to the discovery of compounds with a wide range of activities. nih.govsapub.org

The phenylethyl group in the parent compound provides a key hydrophobic region that can engage in van der Waals or hydrophobic interactions within a target's binding site. Altering this group has significant consequences for bioactivity. For instance, replacing the phenylethyl group with other moieties, such as vinyl groups or different alkyl chains, can lead to new biological profiles. nih.gov Research has shown that direct C3-H functionalization allows for the introduction of diverse groups, including alkyl, vinyl, and aryl moieties, each conferring different properties to the resulting molecule. nih.govnih.gov

In one study, a series of 3-substituted quinoxalin-2-ones were synthesized to evaluate their anticancer activity. The nature of the C3 substituent was found to be a key determinant of potency. For example, the transition from a simple alkyl or aryl group to a more complex side chain can dramatically alter the interaction with target enzymes. nih.gov Another study developed a method for the C3-alkylation of quinoxalin-2(1H)-ones using nitroalkanes, demonstrating the tolerance for a wide range of functional groups and enabling the synthesis of diverse bioactive compounds. rsc.org The introduction of a β-azido alkyl group at the C3 position, for instance, has been used to rapidly synthesize bioactive organoazides. nih.gov

The following table summarizes the impact of different substituents at the C3 position on the biological activity of quinoxalin-2-one analogues.

| C3-Substituent | Observed Biological Activity/Significance | Reference |

| Aryl groups | C3-arylation has been achieved using various methods, indicating its importance for creating derivatives with potential bioactivity. | researchgate.net |

| Vinyl groups | C3-H vinylation provides access to 3-vinylated quinoxalin-2(1H)-ones with potential biological activities. | nih.gov |

| β-azido alkyl groups | Allows for the rapid synthesis of bioactive organoazides. | nih.gov |

| Benzyl (B1604629) group | Serves as a core structure for further substitution at the N1 position and on the benzyl ring itself to develop anticancer agents. | acs.org |

| Alkyl groups (general) | C3-alkylation is a common strategy to explore SAR and generate diverse bioactive compounds. | rsc.orgrsc.org |

Substitution at the N1 position of the quinoxalin-2-one ring is another powerful strategy to modulate biological activity. The N1 substituent can influence the molecule's conformation, solubility, and ability to form hydrogen bonds. nih.govbohrium.com

Studies have shown that introducing different groups at the N1 position can control the reaction pathways for further functionalization and directly impact bioactivity. For example, in a copper-catalyzed reaction, the nature of the N1-substituent on quinoxalin-2(1H)-ones determined whether the reaction produced (Z)-enaminones or furo[2,3-b]quinoxalines, both of which exhibited antitumor activity. bohrium.com

In the context of colorectal cancer, a series of 3-benzyl-N1-substituted quinoxalin-2-ones were synthesized. The SAR study revealed that both the nature of the N1-substituent and the length of the linker connecting it to other moieties were critical for anticancer activity. acs.org For instance, N1-alkyl and N1-aralkyl quinoxaline (B1680401) derivatives showed different activity profiles compared to quinoxaline-triazole hybrids linked at the N1 position. acs.org Similarly, research on kainate receptor antagonists based on a quinoxaline-2,3-dione scaffold (a related structure) demonstrated that modifying the N1 substituent was key to modulating affinity and solubility. nih.gov The introduction of substituents like allyl, propargyl, and benzyl groups at the N1 position has been shown to be well-tolerated in various chemical transformations, yielding products with potential bioactivity. acs.org

The table below illustrates how different N1-substituents affect the properties and activities of quinoxalinone analogues.

| N1-Substituent | Observed Effect/Significance | Reference |

| Methyl group | Directed reaction pathway towards 3-benzyl-1-methylquinoxalin-2(1H)-one formation. | nih.gov |

| Benzyl group | Tolerated in various reactions and used as a base for further diversification. | acs.orgnih.gov |

| Alkyl/Aralkyl chains | The nature and length of the N1-substituent were found to be crucial for anticancer activity against HCT-116 cells. | acs.org |

| Sulfamoylbenzamide moiety | Improved water solubility in a series of quinoxaline-2,3-dione analogues. | nih.gov |

| Allyl/Propargyl groups | Performed well in electrochemical reactions, leading to products with good yields. | acs.org |

Modifying the benzene portion of the quinoxalin-2-one scaffold, particularly at the C6 and C7 positions, provides another avenue to fine-tune the molecule's electronic and steric properties, thereby influencing its biological activity. lumenlearning.comlibretexts.org The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the aromatic system, affecting its reactivity and interactions with biological macromolecules. lumenlearning.com

For example, in a study of quinoxaline derivatives as ASK1 inhibitors for non-alcoholic fatty liver disease, the introduction of electron-withdrawing or -donating groups at various positions on the benzene ring was a key optimization strategy. nih.gov Specifically, the synthesis of dibromo-substituted quinoxaline fragments led to a potent inhibitor. nih.gov Research on quinoxalin-6-amine analogues as antiproliferative agents also highlighted the importance of the substitution pattern on the benzene ring in determining potency against cancer cell lines. researchgate.net

The regioselectivity of further reactions on the quinoxaline ring can also be dictated by existing substituents. For instance, the nitration of 2-quinoxalinol can occur at either the C6 or C7 position depending on the reaction conditions, which is influenced by the electronic nature of the quinoxalinone tautomer. nih.gov In a series of quinoxaline-2,3-diones, substitution at the C6 and C7 positions with groups like iodo and imidazolyl moieties was explored to understand the SAR at kainate receptors. nih.gov

The following table summarizes the effects of various substituents on the benzene ring of the quinoxalinone core.

| Substituent/Position | Observed Effect/Significance | Reference |

| 6,7-OCH₃ groups | Displayed varying inhibitory efficiencies against COX-2, suggesting that even similar substituents can lead to different activities. | nih.gov |

| 6-Nitro (NO₂) | A strong electron-withdrawing group that deactivates the ring and can direct further substitutions. | nih.gov |

| 6-Iodo / 7-Imidazolyl | These substitutions on a quinoxaline-2,3-dione core were crucial for affinity at GluK3 kainate receptors. | nih.gov |

| Dibromo substitution | Led to the discovery of a potent ASK1 inhibitor (IC₅₀ = 30.17 nM). | nih.gov |

| 5-Methyl | Found in quinoxaline derivatives exhibiting desirable roasty and nutty odors, indicating influence on physical properties. | acs.org |

Conformational Analysis and its Relationship to Biological Activity

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The specific three-dimensional conformation of a drug molecule is critical for its biological activity, as it must adopt a shape that is complementary to the binding site of its biological target.

For 3-(2-phenylethyl)-1H-quinoxalin-2-one and its analogues, the flexibility of the phenylethyl side chain allows the molecule to adopt various conformations. The rotation around the C-C single bonds of this ethyl linker can position the terminal phenyl ring in different spatial orientations relative to the rigid quinoxalinone core. This conformational freedom can be crucial for fitting into a receptor's binding pocket.

The introduction of substituents on the quinoxalinone core or the phenylethyl group can restrict or alter the preferred conformation. mdpi.com For example, bulky substituents at the N1 position or on the benzene ring could sterically hinder the rotation of the phenylethyl side chain, locking the molecule into a more rigid, and potentially more or less active, conformation. The electronic nature of substituents can also influence conformation through intramolecular interactions. mdpi.com While specific conformational analysis studies on this compound are not widely reported, the principles are well-established for similar bioactive molecules where a change in conformation, induced by a substituent, can lead to significant changes in biological activity. mdpi.com

Spatial Arrangement and Intermolecular Interactions within Biological Targets

The biological effect of a molecule like this compound is initiated by its binding to a specific biological target, such as an enzyme or receptor. The spatial arrangement of the molecule's functional groups and its ability to form intermolecular interactions are paramount for this binding event.

Molecular docking studies on various quinoxaline analogues provide insight into these interactions. nih.govmdpi.com Key interactions typically include:

Hydrogen Bonds: The quinoxalin-2-one core contains a lactam group (-NH-C=O), which features both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These are critical for anchoring the molecule within a binding site through interactions with amino acid residues like serine, glycine (B1666218), or asparagine. nih.gov

Hydrophobic Interactions: The benzene ring of the quinoxalinone core and the phenyl group of the phenylethyl side chain are hydrophobic. These regions can interact favorably with nonpolar pockets in a protein, often lined with amino acid residues like leucine, valine, and phenylalanine. rsc.org

π-π Stacking: The aromatic rings of the quinoxaline system and the phenylethyl substituent can engage in π-π stacking interactions with aromatic amino acid residues such as tyrosine, tryptophan, or phenylalanine at the target site.

In one docking study, a quinoxaline derivative was shown to fit into the active site of a target enzyme in a "J" shape, with the quinoxalinone oxygen and a linker nitrogen atom forming crucial hydrogen bonds with a glycine residue. nih.gov Another study on quinoxaline-furan hybrids targeting the STAT3 protein showed that the molecule occupied specific subpockets of the protein's SH2 domain, blocking its function. mdpi.com These examples underscore that the specific three-dimensional arrangement of the quinoxalinone core and its substituents dictates how it fits into a binding site and which interactions it can form, ultimately determining its biological activity. nih.govmdpi.com

Identification of Key Pharmacophoric Features for Desired Bioactivity Profiles

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on SAR studies, a general pharmacophore model for bioactive quinoxalin-2-one analogues can be proposed. nih.govnih.govmdpi.com

Key pharmacophoric features often include:

Aromatic/Heterocyclic Core: The planar quinoxalin-2-one ring system serves as a rigid scaffold to correctly orient the other functional groups. rsc.org

Hydrogen Bond Donor/Acceptor: The lactam moiety (N1-H and C2=O) is a crucial feature, often involved in key hydrogen bonding interactions that anchor the molecule to its target. nih.govmdpi.com

Hydrophobic Region: A hydrophobic group, such as the phenylethyl substituent at the C3 position, is often required for binding to nonpolar pockets in the target protein. The size and shape of this hydrophobic feature can be critical for selectivity and potency. mdpi.comrsc.org

Additional Acceptors/Donors: Substituents on the benzene ring or at other positions can introduce additional hydrogen bond acceptors (e.g., nitro, methoxy (B1213986) groups) or donors (e.g., hydroxyl, amino groups), which can fine-tune the binding affinity and specificity. nih.govmdpi.com

For instance, SAR studies on quinoxaline-furan derivatives revealed that having a hydrogen-bond acceptor or donor on the side chain was beneficial for activity. mdpi.com Similarly, in another series, strong electron-withdrawing groups were identified as important for inhibitory activity. nih.gov The process of identifying these key features through SAR and computational modeling is essential for the rational design of new, more effective therapeutic agents based on the this compound scaffold. acs.orgnih.gov

Mechanistic Investigations of Biological Activities of 3 2 Phenylethyl 1h Quinoxalin 2 One Analogues

Identification and Characterization of Molecular Targets

The biological effects of 3-(2-phenylethyl)-1H-quinoxalin-2-one analogues are rooted in their interactions with specific molecular targets. These interactions range from the inhibition of critical enzymes to binding with nucleic acids and cell surface receptors, which dictates their pharmacological profile.

Quinoxalin-2(1H)-one derivatives have been identified as potent inhibitors of several key enzymes implicated in various disease states.

Aldose Reductase (ALR2): A significant area of investigation has been the inhibition of aldose reductase (ALR2), an enzyme in the polyol pathway that is linked to diabetic complications. Several quinoxalin-2(1H)-one-based analogues have demonstrated potent and selective ALR2 inhibition. For instance, compounds designed with a phenolic structure to combine ALR2 inhibition with antioxidant activity have shown IC50 values in the low nanomolar to micromolar range. iucr.orgsbq.org.br One of the most active compounds identified is 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid, with an IC50 value of 0.032 μM. iucr.org Another highly potent inhibitor, 2-(4-(4-bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid, showed an IC50 of 0.091 μM. researchgate.net Molecular docking studies support these findings, illustrating how the quinoxalinone scaffold fits into the active site of the ALR2 enzyme. researchgate.netresearchgate.net

Interactive Table: Aldose Reductase (ALR2) Inhibition by Quinoxalin-2(1H)-one Analogues

| Compound Name | ALR2 IC50 (μM) | Reference |

|---|---|---|

| 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid (6e) | 0.032 | iucr.org |

| 2-(4-(4-bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid (6g) | 0.091 | researchgate.net |

| Compound 13d (1-hydroxypyrazole bioisostere) | 0.107 | researchgate.net |

| General range for series 6 compounds | 0.032 - 0.468 | iucr.org |

| General range for compounds 6 | 0.091 - 10.214 | researchgate.net |

HIV Reverse Transcriptase (HIV-RT) and Viral Proteases: Research into quinoxalin-2(1H)-one analogues as direct inhibitors of viral enzymes like HIV-RT and viral proteases is less extensive compared to other heterocyclic systems. While scaffolds such as isoindolinone and coumarin (B35378) have been explored as HIV-RT inhibitors, specific data for quinoxalin-2-one derivatives in this role is limited. lanbook.comnih.gov For example, certain tetracyclic lactams and 2-hydroxyisoquinoline-1,3-diones have been investigated for their ability to inhibit HIV-RT. unav.eduacs.org However, the potential for the quinoxalinone core to act as a privileged structure for these targets remains an area for future exploration.

Other Enzyme Targets: The inhibitory activity of quinoxalinone analogues extends to other enzyme families. Certain derivatives have been shown to inhibit Pim-1/2 kinases, which are serine/threonine kinases involved in cancer progression. arcjournals.org Additionally, quinoxalinone Schiff's bases have demonstrated inhibitory effects against cyclooxygenase-2 (COX-2) and lactate (B86563) dehydrogenase A (LDHA), enzymes that play roles in inflammation and cancer metabolism. amazonaws.com

A distinct mechanism of action for some quinoxaline (B1680401) analogues involves direct interaction with nucleic acids. This is particularly well-documented for quinoxaline antibiotics. Synthetic analogues of these antibiotics, such as des-N-tetramethyl-triostin A (TANDEM), bind strongly to DNA. mdpi.com The primary binding mechanism is bifunctional intercalation, where the two quinoxaline chromophores of the molecule insert between DNA base pairs. mdpi.com This interaction is often highly cooperative and shows a preference for (A+T)-rich regions of DNA, in contrast to some naturally occurring quinoxaline antibiotics. mdpi.com The structural integrity of the analogue is crucial for this activity; breaking the cross-bridge or opening the peptide ring in these molecules can lead to a complete loss of detectable interaction with DNA. mdpi.comnih.gov

Quinoxaline-based structures are recognized as versatile ligands for several neurotransmitter and nucleoside receptors.

AMPA Receptors: The quinoxaline scaffold, particularly in the form of quinoxalinediones like CNQX and DNQX, is a classic chemotype for competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. uchile.clmolaid.com These compounds bind to the ligand-binding domain of the receptor, preventing its activation by the endogenous agonist glutamate. More recent studies have focused on quinoxalin-2(1H)-one derivatives, designing them as potential AMPA receptor antagonists for conditions such as epilepsy. researchgate.net

Adenosine (B11128) Receptors: Analogues based on the quinoxaline core are also effective antagonists at adenosine receptors. Fused heterocyclic systems, such as 4-amino researchgate.netmdpi.comnih.govtriazolo[4,3-a]quinoxalines, have been identified as a class of potent adenosine receptor antagonists. arcjournals.orgamazonaws.comiucr.org Furthermore, quinoxalin-2-one derivatives are considered potential antagonist ligands for imaging the A2A adenosine receptor subtype using positron emission tomography (PET), highlighting their high affinity for this target. iucr.orgresearchgate.net

Elucidation of Cellular and Subcellular Pathway Modulation

Beyond direct target engagement, quinoxalin-2-one analogues modulate complex intracellular signaling pathways, leading to broader cellular effects such as apoptosis and cell cycle arrest. A key pathway influenced by these compounds is the PI3K/Akt/mTOR signaling cascade, which is critical for cell survival and proliferation. nih.gov Specific 3-arylaminoquinoxaline-2-carboxamide derivatives have been shown to inhibit this pathway by down-regulating the levels of PI3K, Akt, and mTOR. nih.gov This inhibition, in turn, can activate the p53 tumor suppressor pathway, leading to the modulation of downstream targets like p21 and Bax/Bcl-2, ultimately inducing apoptosis in cancer cells. nih.gov The antiproliferative effects of Pim kinase-inhibiting quinoxalinones are also linked to their role as positive regulators of cell cycle progression and inhibitors of apoptosis. arcjournals.org

Role of Reductive Metabolism in Proposed Mechanisms of Action

For certain classes of quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, reductive metabolism is a critical step in their mechanism of action. unav.edumdpi.comnih.gov These compounds can act as prodrugs that are bio-reduced within cells, especially under the hypoxic conditions often found in tumors or sites of bacterial infection. researchgate.netmdpi.com This reductive process, which can involve the removal of one or both N-oxide groups, is thought to generate reactive oxygen species (ROS) and other radical species. mdpi.com The resulting oxidative stress can lead to cellular damage, including DNA damage, which contributes to the compound's antibacterial and antitumor activity. mdpi.com The reduction potential of these molecules correlates with their biological activity; compounds that are more easily reduced (i.e., have a less negative reduction potential) often show higher potency. unav.edu This reductive activation is considered a key element in the mechanism of action for their antitrypanosomal and antimycobacterial effects as well. sbq.org.brresearchgate.netnih.gov Similarly, the bioreduction of quinoxaline ketones to chiral alcohols represents another metabolic pathway. researchgate.net

Computational Chemistry and Chemoinformatics in Quinoxalinone Research

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental for understanding the intrinsic properties of a molecule, such as its three-dimensional shape and the distribution of electrons. These calculations provide a basis for predicting a molecule's reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is frequently employed to optimize the molecular geometry, determining the most stable conformation by finding the lowest energy state. nih.gov For quinoxalinone derivatives, DFT calculations can elucidate key parameters like bond lengths, bond angles, and dihedral angles. nih.gov

These calculations also help in identifying regions of high or low electron density within the molecule, which are crucial for predicting sites susceptible to electrophilic or nucleophilic attack. nih.gov For instance, studies on similar heterocyclic compounds have shown that oxygen atoms and π-systems often represent electron-rich areas, indicating their potential role in molecular interactions. nih.gov DFT has been successfully used to correlate calculated parameters with experimental data from techniques like FT-IR and NMR, thereby validating the computed stable structure. nih.govnih.gov Although specific DFT data for 3-(2-phenylethyl)-1H-quinoxalin-2-one is scarce, the parameters for the core quinoxalinone structure can be reliably predicted.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Quinoxalinone Core Structure Note: This table presents typical parameter ranges for the quinoxalinone scaffold based on general chemical knowledge, as specific literature data for this compound is not available. Actual values would be determined by specific DFT calculations.

| Parameter | Atom(s) Involved | Typical Value | Significance |

|---|---|---|---|

| Bond Length | C=O | ~1.23 Å | Indicates a strong double bond, a site for hydrogen bonding. |

| Bond Length | N-H | ~1.01 Å | Represents the lactam proton, a potential hydrogen bond donor. |

| Bond Length | C-N (amide) | ~1.38 Å | Shows partial double bond character due to resonance. |

| Bond Angle | C-N-C (ring) | ~120° | Reflects the sp² hybridization and planarity of the ring system. |

| Dihedral Angle | Benzene-Pyrazinone Rings | Near 0° or 180° | Indicates the degree of planarity of the fused ring system. |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity and electronic transitions. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. libretexts.org For quinoxalinone derivatives, substituents on the core structure can significantly influence the energies of these frontier orbitals. nih.gov Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy, often resulting in a smaller HOMO-LUMO gap and altered reactivity. nih.gov This analysis is crucial for designing molecules with specific electronic properties for various applications, including as functional dyes or pharmaceuticals. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Quinoxalinones Note: The following data is illustrative, based on general principles of FMO theory applied to quinoxalinone structures. Specific values require dedicated quantum chemical calculations.

| Compound/Substituent | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Unsubstituted Quinoxalinone | -6.5 | -1.8 | 4.7 |

| With Electron-Donating Group (e.g., -NH₂) | -6.1 | -1.7 | 4.4 |

| With Electron-Withdrawing Group (e.g., -NO₂) | -6.9 | -2.5 | 4.4 |

| This compound (Hypothetical) | -6.4 | -1.75 | 4.65 |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. frontiersin.org It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity. nih.gov

Docking algorithms explore various possible conformations of the ligand within the binding site of a protein and score them based on a function that estimates the binding affinity. nih.gov This process results in a predicted binding mode and a corresponding docking score or estimated binding energy (typically in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. nih.govnih.gov

In studies involving quinoxalinone derivatives, molecular docking has been used to predict their interactions with various therapeutically relevant targets, such as Epidermal Growth Factor Receptor (EGFR). nih.gov The docking results help to rationalize the observed biological activity by showing how the molecule fits into the active site and which parts of the molecule are most important for binding. nih.gov For this compound, the phenylethyl group would be expected to engage in hydrophobic or π-alkyl interactions, while the quinoxalinone core could form hydrogen bonds and π-π stacking interactions.

Table 3: Example of Molecular Docking Results for Quinoxalinone Derivatives against Protein Targets Note: This table contains example data from published studies on different quinoxalinone derivatives to illustrate the type of information obtained from docking studies.

| Quinoxalinone Derivative | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 1-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione | EGFR (4HJO) | -12.03 | nih.gov |

| Lawsone–Quinoxaline (B1680401) Hybrid (6d) | Human AChE (7D9O) | -11.56 | nih.gov |

| Lawsone–Quinoxaline Hybrid (6d) | Human BChE (4BDS) | -10.89 | nih.gov |

| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | Penicillin-binding proteins | -7.40 | nih.gov |

A key output of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues lining the protein's binding pocket. nih.gov These interactions are critical for stabilizing the ligand-protein complex and are responsible for binding specificity. Common interactions include:

Hydrogen Bonds: Often involving the carbonyl oxygen and N-H group of the quinoxalinone lactam moiety.

π-π Stacking: Occurring between the aromatic rings of the quinoxalinone scaffold and aromatic residues like Tyrosine (Tyr), Phenylalanine (Phe), or Tryptophan (Trp). nih.gov

Hydrophobic Interactions: Involving nonpolar parts of the ligand, such as the phenylethyl group in this compound, and hydrophobic residues like Leucine (Leu), Isoleucine (Ile), and Valine (Val).

For example, docking studies of a lawsone-quinoxaline hybrid with acetylcholinesterase (AChE) revealed a π-π stacking interaction between the quinoxaline ring and Trp80, and a hydrogen bond between the quinoxaline's NH group and Gly114. nih.gov Identifying these critical residues provides valuable information for lead optimization, as modifications to the ligand can be designed to enhance these specific interactions. researchgate.net

Table 4: Key Amino Acid Interactions for Quinoxalinone Derivatives from Docking Studies Note: This table presents examples from published research on various quinoxalinone compounds.

| Ligand | Protein Target | Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Lawsone–Quinoxaline Hybrid (6d) | AChE | Trp80, Trp280, Tyr118 | π-π Stacking | nih.gov |

| Lawsone–Quinoxaline Hybrid (6d) | AChE | Gly114 | Hydrogen Bond | nih.gov |

| Donepezil (Reference) | BChE | Trp82, Tyr332 | π-π Stacking, Hydrogen Bond | nih.gov |

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | ILE, LYS, VAL, PHE, TRP | Residual Interaction | nih.gov |

Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov By applying the laws of classical mechanics, MD simulations track the movements of atoms in the complex over time, providing insights into its stability, flexibility, and the persistence of key interactions. nih.govrwth-aachen.de

MD simulations are used to validate the binding poses predicted by docking. A stable complex in an MD simulation is characterized by a low Root Mean Square Deviation (RMSD) of the ligand's position relative to its starting pose. The analysis can also include the Root Mean Square Fluctuation (RMSF) of protein residues to identify flexible regions and the monitoring of specific interactions, like hydrogen bonds, to see if they are maintained over the simulation time. nih.gov These simulations are computationally intensive but provide a more realistic model of the biological environment, accounting for the presence of solvent and the natural flexibility of the protein. nih.gov This validation step is crucial for confirming that a docked pose is not just energetically favorable but also structurally stable over time.

Table 5: Key Analyses from Molecular Dynamics (MD) Simulations and Their Interpretations Note: This table describes the general outputs of MD simulations for protein-ligand complexes.

| MD Analysis Metric | Description | Indication of a Stable Complex |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atoms (usually of the ligand or protein backbone) from a reference structure over time. | The RMSD value converges to a stable, low plateau. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Low RMSF values for residues in the binding site suggest stable ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation trajectory. | High occupancy (>50%) of key hydrogen bonds identified in docking. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value indicates the protein is not unfolding. |

Virtual Screening and In Silico Lead Optimization Strategies

Virtual screening (VS) is a computational methodology used to search large databases of chemical compounds to identify those that are most likely to bind to a biological target. wikipedia.org This approach is instrumental in identifying novel hit compounds with a quinoxalinone scaffold. VS can be broadly categorized into ligand-based and structure-based methods. wikipedia.org

Ligand-based virtual screening (LBVS) is employed when the 3D structure of the target is unknown. researchgate.net It relies on the knowledge of known active ligands to identify new ones, based on the principle that structurally similar molecules are likely to have similar biological activities. wikipedia.orgresearchgate.net In a study aimed at discovering new folate cycle inhibitors, a ligand-based virtual screening was applied, leading to the identification of nih.govnih.govbasicmedicalkey.comtriazolo[4,3-a]quinoxalines as promising candidates. nih.gov

Structure-based virtual screening (SBVS) is used when the 3D structure of the target protein is known. wikipedia.org Molecular docking is the most prominent SBVS technique, where candidate molecules are computationally placed into the binding site of the target, and their binding affinity is estimated using a scoring function. nih.gov This method was used to explore the potential of quinoxalinone derivatives as inhibitors of c-Jun N-terminal kinases 1 (JNK 1). tandfonline.com

In Silico Lead Optimization: Following the identification of a "hit" compound from virtual screening or high-throughput screening, in silico lead optimization strategies are used to guide its transformation into a "lead" compound with improved potency, selectivity, and pharmacokinetic properties. researchgate.netfrontiersin.org For quinoxalinone scaffolds, this involves computational exploration of various structural modifications. researchgate.net Techniques like fragment-based drug discovery (FBDD), scaffold hopping, and side-chain decoration are employed. researchgate.netarxiv.org For example, starting with a core quinoxalinone structure, computational models can predict the effect of adding different substituents at various positions, such as the N-1 or C-3 positions, to enhance target binding or improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.govnih.govfrontiersin.org This iterative cycle of computational design, synthesis, and testing significantly streamlines the path from an initial hit to a viable drug candidate. researchgate.net

Future Perspectives and Emerging Research Directions for 3 2 Phenylethyl 1h Quinoxalin 2 One

Development of Novel and Efficient Synthetic Routes for Complex Quinoxalinone Analogues

The continuous demand for structurally diverse quinoxalinone libraries for high-throughput screening necessitates the development of more efficient, sustainable, and versatile synthetic methodologies. Future research will likely concentrate on moving beyond traditional condensation reactions towards more advanced strategies.

Key emerging trends include:

Direct C-H Functionalization: This atom-economical approach allows for the modification of the quinoxalinone core without the need for pre-functionalized starting materials. nih.gov Recent studies have demonstrated the power of visible-light-induced photocatalysis for direct C-H arylation, alkylation, and vinylation at the C3 position of the quinoxalinone ring. rsc.orgresearchgate.netbohrium.com These methods are often performed under mild, metal-free conditions, which is environmentally advantageous. bohrium.com The use of heterogeneous photocatalysts, such as graphitic carbon nitride (g-C3N4) and covalent organic frameworks (COFs), is a particularly promising green strategy, as these catalysts can be easily recovered and reused. nih.govmdpi.com

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov The development of novel MCRs for quinoxalin-2(1H)-ones is an active area of research, enabling the rapid assembly of complex and diverse molecular architectures from simple precursors. nih.govresearchgate.net This strategy is invaluable for creating large libraries of compounds for biological screening.

Sustainable and Green Chemistry Approaches: There is a strong emphasis on developing synthetic routes that are not only efficient but also environmentally benign. nih.govresearchgate.net This includes the use of water as a solvent, sunlight as a catalyst, and the replacement of hazardous reagents with greener alternatives. researchgate.netresearchgate.net For example, protocols using K2S2O8 as an oxidant or employing sunlight-induced catalysis represent steps towards more sustainable chemical manufacturing. researchgate.net

| Synthetic Strategy | Key Features | Potential Advantages | Relevant Research Areas |

| Direct C-H Functionalization | Modifies existing C-H bonds directly. | High atom economy, reduced synthetic steps, avoids pre-functionalization. | Photocatalysis, metal-free catalysis, heterogeneous catalysis. nih.govbohrium.commdpi.com |

| Multi-Component Reactions (MCRs) | Combines three or more reactants in one pot. | High efficiency, complexity generation, library synthesis. | Tandem reactions, cascade reactions. nih.govresearchgate.net |

| Green Chemistry Approaches | Utilizes environmentally friendly reagents and conditions. | Reduced waste, lower cost, increased safety. | Aqueous synthesis, photocatalysis, use of recyclable catalysts. researchgate.netresearchgate.net |

Advanced SAR and Mechanistic Studies for Targeted Design of Bioactive Compounds

While numerous quinoxalinone derivatives have shown significant biological activity, a deeper understanding of their structure-activity relationships (SAR) and mechanisms of action is crucial for designing next-generation therapeutics. Future efforts will focus on moving from broad screening to rational, target-based design.

Comprehensive SAR Analysis: Systematic modification of the quinoxalinone scaffold, including the N1 and C3 positions and the benzo ring, coupled with robust biological evaluation, will continue to be essential. researchgate.netbenthamscience.com For instance, studies have shown that introducing specific moieties like amide, urea, or sulphonamide can significantly influence anticancer activity. nih.gov SAR investigations help identify the key pharmacophoric features responsible for potency and selectivity against targets like protein kinases (e.g., VEGFR-2, Pim-1) or enzymes implicated in cancer metabolism (e.g., COX-2, LDHA). nih.govnih.govnih.gov

Mechanism of Action (MoA) Elucidation: Identifying the precise molecular targets and pathways modulated by quinoxalinone derivatives is a primary objective. Techniques such as molecular docking, cellular thermal shift assays (CETSA), and chemoproteomics will be vital in de-convoluting the complex pharmacology of these compounds. Understanding the MoA allows for the optimization of compounds to enhance on-target activity while minimizing off-target effects. For example, some quinoxalinones are known to induce apoptosis and cause cell cycle arrest in cancer cells, and further studies are needed to pinpoint the exact proteins involved in these processes. nih.gov

Structure-Based Drug Design: High-resolution crystal structures of quinoxalinone derivatives in complex with their biological targets provide invaluable insights for rational drug design. nih.gov Computational modeling based on these structures can predict how modifications to the ligand will affect its binding affinity and selectivity, thereby guiding synthetic efforts towards more potent and targeted inhibitors. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines for Quinoxalinones

Predictive Modeling: AI/ML algorithms can be trained on existing data from quinoxalinone libraries to build predictive models for various properties. nih.gov These models can forecast a novel compound's biological activity, pharmacokinetic properties (absorption, distribution, metabolism, excretion - ADME), and potential toxicity (ADMET) before it is even synthesized, saving considerable time and resources. nih.govmdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecular structures optimized for specific therapeutic profiles. mdpi.comnih.gov By learning the underlying chemical patterns of known active quinoxalinones, these models can propose novel analogues with a high probability of binding to a desired biological target, such as a specific kinase or viral protein. nih.gov

Target Identification and Validation: AI can analyze large-scale biological data, including genomics and proteomics, to identify and validate novel drug targets for which quinoxalinone-based inhibitors could be developed. kizen.comnih.gov This opens the door to tackling diseases that are currently considered "undruggable."

| AI/ML Application | Description | Impact on Quinoxalinone Research |

| Virtual Screening | Rapidly screens vast virtual libraries of compounds against a target. | Accelerates hit identification from millions of potential quinoxalinone structures. mdpi.com |

| QSAR & Predictive Modeling | Builds models to predict activity, ADME, and toxicity from chemical structure. | Prioritizes synthesis of the most promising candidates; reduces late-stage failures. nih.gov |

| De Novo Design | Generates novel molecular structures with desired properties. | Creates innovative quinoxalinone scaffolds beyond existing chemical space. nih.gov |

| Target Identification | Analyzes biological big data to find new disease-associated targets. | Expands the potential therapeutic applications for quinoxalinone derivatives. kizen.com |

Exploration of Undiscovered Biological Targets and Therapeutic Applications for Quinoxalinone Derivatives

The structural versatility of the quinoxalinone core suggests that its therapeutic potential has not yet been fully realized. researchgate.net A key future direction is the systematic screening of new and existing quinoxalinone libraries against novel biological targets to uncover unprecedented therapeutic applications.

Emerging Infectious Diseases: The potent antiviral activity of some quinoxaline (B1680401) derivatives against pathogens like SARS-CoV highlights their potential as a platform for developing broad-spectrum antiviral agents. nih.gov Future research will involve screening against a wider range of viruses, particularly those with pandemic potential, to identify new viral protein inhibitors. The adaptability of the quinoxaline scaffold allows for fine-tuning to optimize interactions with various viral targets. nih.gov

Modulation of Epigenetic Targets and Sirtuins: Beyond traditional enzyme inhibition, quinoxalinones may target other critical cellular regulators. For example, derivatives of pyrrolo[1,2-a]quinoxaline (B1220188) have recently been identified as potent and selective activators of Sirt6, a sirtuin enzyme implicated in aging and metabolic diseases, including potential therapeutic roles in COVID-19. nih.gov This opens up entirely new therapeutic areas for this class of compounds.

Targeting Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant PPIs, which have historically been difficult to target with small molecules. The extended and often planar structure of certain quinoxalinone derivatives makes them potential candidates for disrupting these large interaction surfaces.

New Frontiers in Oncology: While quinoxalinones are known anticancer agents, their potential against newer targets in oncology, such as components of the tumor microenvironment, cancer immunotherapy pathways, or drug-resistant cancer stem cells, remains largely unexplored. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for 3-(2-phenylethyl)-1H-quinoxalin-2-one?

- Methodological Answer : The compound is typically synthesized via condensation or alkylation. For example:

- Condensation : React benzene-1,2-diamine with methyl 2-oxo-2-phenylacetate in THF under reflux, yielding 3-phenyl-1H-quinoxalin-2-one (97% yield) .

- Alkylation : Introduce the phenylethyl group via nucleophilic substitution. For instance, 3-phenylquinoxalin-2(1H)-one can be alkylated using benzyl chloride in DMF with K₂CO₃ and tetra-n-butylammonium bromide (85% yield) .

- Key Parameters : Solvent choice (THF vs. DMF), temperature (reflux vs. room temperature), and catalysts (e.g., TBAB) significantly affect yields.

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Use multimodal characterization:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ = 7.33–8.41 ppm for aromatic protons, 12.57 ppm for -NH ).

- X-ray Crystallography : Resolve dihedral angles (e.g., phenyl twist angles of 19.3°–38.1° relative to the quinoxaline core) .

- HRMS/IR : Validate molecular formula (C₁₄H₁₀N₂O) and functional groups (e.g., carbonyl at ~1656 cm⁻¹) .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer : Screen using in vitro assays:

- Antibacterial : Minimum inhibitory concentration (MIC) assays against S. aureus or E. coli .

- Antitumoral : MTT assays on cancer cell lines (e.g., IC₅₀ values) .

- Controls : Compare with structurally similar derivatives (e.g., 1-allyl-3-phenyl analogs) to identify activity trends .

Advanced Research Questions

Q. How can synthetic yields be optimized for alkylation reactions of quinoxalin-2-ones?

- Methodological Answer : Systematic parameter variation is critical:

- Catalysts : Test phase-transfer catalysts (e.g., TBAB) to enhance reactivity .

- Solvents : Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives.

- Temperature : Optimize reflux duration (e.g., 24 hours for benzylation vs. 2 hours for propargylation ).

- Table :

| Reaction Type | Solvent | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Benzylation | DMF | TBAB | 85% | |

| Propargylation | DMF | TBAB | 75% |

Q. How to resolve contradictions in crystallographic data (e.g., dihedral angles)?

- Methodological Answer : Address discrepancies via:

- Redundant Refinement : Re-analyze X-ray data with updated software (e.g., SHELXL ).

- Computational Modeling : Compare experimental angles with DFT-optimized structures .

- Environmental Factors : Assess crystal packing effects (e.g., hydrogen bonding in 3-{2-[(3-phenylquinoxalin-2-yl)oxy]ethyl}-1,3-oxazolidin-2-one ).

Q. What strategies enhance solubility for in vitro assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) for aqueous solubility .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl via Vilsmeier-Haack reaction) .

- Micellar Systems : Employ surfactants (e.g., Tween-80) for hydrophobic compounds .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varied substituents (e.g., 3-methyl, 3-propargyl) .

- Bioisosteres : Replace phenylethyl with pyridylethyl or cyclohexylethyl groups .

- Assay Correlation : Link structural features (e.g., dihedral angles ) to activity trends using multivariate regression.

Data Contradiction Analysis

Q. Why do alkylation reactions of quinoxalin-2-ones show variable regioselectivity?

- Methodological Answer : Conflicting results arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.